molecular formula C21H16O B1654520 4-Phenylchalcone CAS No. 2403-28-3

4-Phenylchalcone

Cat. No.: B1654520
CAS No.: 2403-28-3
M. Wt: 284.3 g/mol
InChI Key: WUPSFOFYQONBKI-DTQAZKPQSA-N
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Description

4-Phenylchalcone is a useful research compound. Its molecular formula is C21H16O and its molecular weight is 284.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

4-Phenylchalcone exhibits a range of pharmacological activities, making it a promising candidate for therapeutic applications. Key properties include:

  • Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. It has shown effectiveness against various cancer cell lines, including breast and colon cancer cells .
  • Antioxidant Effects : Studies have demonstrated the compound's ability to scavenge free radicals, contributing to its antioxidant activity. However, it is noted that this compound's antioxidant profile may not be as robust compared to other chalcone derivatives .
  • Anti-inflammatory Properties : this compound has been linked to reduced inflammation in preclinical models. It modulates inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Antimicrobial Activity : The compound has shown effectiveness against various pathogens, including bacteria and fungi. Its mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes .

Case Studies and Research Findings

Several studies have documented the applications of this compound across different research areas:

StudyFocus AreaFindings
Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with low MIC values.
Anticancer PropertiesShowed potent activity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Enzyme InhibitionIdentified as a strong inhibitor of cathepsins with Ki values in the nanomolar range, indicating high potency.
Antioxidant ActivityAlthough less effective than other derivatives, it exhibited moderate scavenging activity against reactive oxygen species.

Properties

CAS No.

2403-28-3

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

(E)-1-phenyl-3-(4-phenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H16O/c22-21(20-9-5-2-6-10-20)16-13-17-11-14-19(15-12-17)18-7-3-1-4-8-18/h1-16H/b16-13+

InChI Key

WUPSFOFYQONBKI-DTQAZKPQSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3

Key on ui other cas no.

2403-28-3

Origin of Product

United States

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